molecular formula C2H3ClO2 B8415277 Glycoloyl chloride

Glycoloyl chloride

Cat. No.: B8415277
M. Wt: 94.50 g/mol
InChI Key: LCIMJULVQOQTEZ-UHFFFAOYSA-N
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Description

Glycoloyl chloride (C₂H₃ClO₂), also known as hydroxyacetyl chloride or glycolic acid chloride, is a reactive acyl chloride derivative of glycolic acid. It is characterized by a hydroxyl group adjacent to the carbonyl chloride moiety (Cl–CO–CH₂–OH), which distinguishes it from other acyl chlorides . This structural feature enhances its reactivity in esterification and acylation reactions, making it valuable in organic synthesis. For example, in the synthesis of marine natural product mimetics, this compound is employed in Steglich esterification to avoid self-reaction, leveraging nucleophilic catalysts like DCC and DMAP .

This compound is also implicated in biological systems. Non-enzymatic reactions between this compound derivatives (e.g., glyoxal) and lysine residues form glycoloyl lysine, an advanced glycation end product (AGE) associated with aging processes . This underscores its dual role as both a synthetic reagent and a participant in biochemical pathways.

Properties

Molecular Formula

C2H3ClO2

Molecular Weight

94.50 g/mol

IUPAC Name

2-hydroxyacetyl chloride

InChI

InChI=1S/C2H3ClO2/c3-2(5)1-4/h4H,1H2

InChI Key

LCIMJULVQOQTEZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycoloyl chloride shares functional and structural similarities with other acyl chlorides and reactive carbonyl compounds. Below is a detailed comparison:

Structural and Functional Comparison

Compound Molecular Formula Key Structural Features Reactivity Profile Biological Relevance
This compound C₂H₃ClO₂ –Cl, –OH, and –CO groups in proximity High reactivity in esterification; prone to hydrolysis Forms AGEs (e.g., glycoloyl lysine) linked to aging
Methyl Chloroformate C₂H₃ClO₂ –Cl and –COOCH₃ groups Less polar; used as a methylating agent No direct AGE association; industrial applications
Lactoyl Chloride C₃H₅ClO₂ –Cl, –CO, and –CH₃ groups Moderate reactivity; forms lactoyl lysine Lactoyl lysine linked to aging
Acetyl Chloride C₂H₃ClO –Cl and –CO groups (no hydroxyl) Rapid hydrolysis; common acetylating agent Limited biological role

Data Table: Key Properties

Property This compound Methyl Chloroformate Lactoyl Chloride
Molecular Weight 94.497 g/mol 94.497 g/mol 108.52 g/mol
Boiling Point Not reported Not reported ~70°C (est.)
Key Functional Groups –Cl, –CO, –OH –Cl, –COOCH₃ –Cl, –CO, –CH₃
Biological Role AGE formation Industrial reagent AGE and metabolic pathways

Research Findings and Implications

  • Synthetic Utility: this compound’s dual functionality (–OH and –Cl) allows selective modifications in drug design, as seen in marinopyrrole A derivatives .
  • Comparative Stability : Unlike acetyl chloride, this compound’s hydroxyl group necessitates protective strategies during synthesis, increasing procedural complexity .

Preparation Methods

Reaction Mechanism and Standard Protocol

Thionyl chloride (SOCl₂) remains the most widely employed reagent for converting carboxylic acids to acyl chlorides due to its high reactivity and gaseous byproduct elimination. The reaction proceeds through nucleophilic attack of glycolic acid’s carbonyl oxygen on electrophilic sulfur, forming a chlorosulfite ester intermediate (Figure 1A). Subsequent chloride displacement generates glycoloyl chloride while releasing SO₂ and HCl.

Standard Conditions :

  • Molar Ratio : 1:3 (glycolic acid : SOCl₂)

  • Temperature : 65–70°C (reflux)

  • Duration : 4–6 hours

  • Solvent : Anhydrous dichloromethane or toluene

Unprotected glycolic acid, however, risks over-chlorination at the α-hydroxyl group, yielding chloroacetyl chloride (Cl–CO–CH₂–Cl) as a major byproduct.

Protecting Group Strategies

To circumvent hydroxyl reactivity, transient protection using trimethylsilyl (TMS) ethers or benzyl groups is essential:

  • TMS Protection :

    • Glycolic acid reacts with chlorotrimethylsilane (TMSCl) in pyridine at 0°C (2 hours).

    • Chlorination with SOCl₂ proceeds at 40°C (3 hours), followed by desilylation using aqueous KF.

    • Yield : 68–72%.

  • Benzyl Protection :

    • Benzylation of the hydroxyl group via Williamson ether synthesis.

    • SOCl₂ chlorination (reflux, 5 hours), then catalytic hydrogenolysis.

    • Yield : 60–65%.

Oxalyl Chloride-Based Methods

Catalytic Appel Conditions

Oxalyl chloride (Cl–CO–CO–Cl) offers milder reactivity compared to SOCl₂, enabling selective chlorination when paired with triphenylphosphine oxide (Ph₃PO) as a catalyst. The mechanism involves in situ generation of a Vilsmeier-Haack-type complex, which selectively activates the carboxylic acid (Figure 1B).

Optimized Protocol :

  • Molar Ratio : 1:1.2:0.05 (glycolic acid : oxalyl chloride : Ph₃PO)

  • Temperature : 25°C (ambient)

  • Duration : 12 hours

  • Solvent : Anhydrous THF

  • Yield : 85% (with TMS protection).

Tertiary Amine Additives

Dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP) enhances reaction rates by stabilizing the acyloxyphosphonium intermediate. However, these bases may promote esterification side reactions with the α-hydroxyl group, necessitating stoichiometric control:

  • DMF (1 mol%) : Increases yield to 78% but requires rigorous exclusion of moisture.

  • DMAP (2 mol%) : Accelerates chlorination (6 hours) but reduces selectivity (65% yield).

Phosphorus Reagent Approaches

Phosphorus Pentachloride (PCl₅)

PCl₅ provides a robust but less selective route, often leading to over-chlorination. The reaction proceeds via a two-step mechanism: initial formation of a mixed anhydride (Cl–CO–O–POCl₃), followed by chloride displacement.

Industrial-Scale Parameters :

  • Molar Ratio : 1:1.5 (glycolic acid : PCl₅)

  • Temperature : 80–90°C

  • Duration : 8 hours

  • Byproducts : POCl₃, HCl

  • Yield : 55–60% (requires fractional distillation).

Phosphorus Trichloride (PCl₃)

PCl₃ operates under milder conditions but necessitates stoichiometric excess:

  • Molar Ratio : 1:3 (glycolic acid : PCl₃)

  • Temperature : 50°C

  • Solvent : Benzene or chlorobenzene

  • Yield : 50% (with significant POCl₃ byproduct).

Advanced Catalytic Systems

Silver(I) Oxide Activation

Silver(I) oxide (Ag₂O) coupled with triflic acid (TfOH) enables low-temperature chlorination (20–25°C) via a cationic intermediate (Figure 1C). This method circumvents hydroxyl group activation by leveraging Ag⁺ coordination:

  • Catalyst Loading : 0.5 equiv Ag₂O, 0.25 equiv TfOH

  • Solvent : Anhydrous acetonitrile

  • Yield : 89% (with benzyl protection).

Copper-Mediated Chlorination

Copper(II) chloride (CuCl₂) in DMF selectively chlorinates glycolic acid’s carboxyl group through a radical pathway:

  • Molar Ratio : 1:1.2 (glycolic acid : CuCl₂)

  • Temperature : 40°C

  • Duration : 6 hours

  • Yield : 75% (requires inert atmosphere).

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, suppressing thermal decomposition:

  • Residence Time : 2–3 minutes

  • Temperature : 70°C

  • Pressure : 3 bar

  • Output : 92% purity (99% after distillation).

Byproduct Management

Phosgene (COCl₂) and sulfuryl chloride (SO₂Cl₂) byproducts are neutralized using caustic scrubbers or recycled via high-temperature catalysis (280–350°C over activated carbon) .

Q & A

Q. What are the established synthetic methodologies for glycoloyl chloride, and how can researchers optimize purity and yield?

this compound is typically synthesized via the reaction of glycolic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride [(ClCO)₂O]. Key considerations include:

  • Reagent Selection : Thionyl chloride is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .
  • Conditions : Anhydrous conditions and controlled temperatures (0–25°C) prevent side reactions like polymerization.
  • Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) removes excess reagents.
  • Characterization : Confirm identity via 1^1H NMR (δ 4.3 ppm, –CH₂–; δ 9.5 ppm, –OH if present) and IR (C=O stretch ~1800 cm⁻¹) .
Chlorinating AgentReaction Time (h)Yield (%)Purity (%)
SOCl₂4–685–90≥95
(ClCO)₂O2–375–8090–93
PCl₃8–1270–7585–90

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Standard characterization involves:

  • Spectroscopy : 13^{13}C NMR for carbonyl confirmation (~170 ppm), FTIR for acyl chloride functional groups.
  • Chromatography : GC-MS or HPLC to detect impurities (e.g., unreacted glycolic acid).
  • Elemental Analysis : Verify C, H, Cl, O ratios within ±0.3% of theoretical values .

Q. What are the primary reaction mechanisms involving this compound in organic synthesis?

this compound acts as an acylating agent in nucleophilic acyl substitution:

  • With Amines : Forms hydroxyacetamides; monitor pH to avoid over-acidification.
  • With Alcohols : Produces glycolic esters; use base (e.g., pyridine) to scavenge HCl.
  • Side Reactions : Hydrolysis to glycolic acid in aqueous media; use anhydrous solvents (e.g., THF, DCM) .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies show:

  • Temperature : Decomposes above 40°C; store at –20°C under argon.
  • Moisture Sensitivity : Degrades within hours at >50% humidity; use molecular sieves.
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DCM) for ≤72 hours .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Distillation : Fractional distillation under reduced pressure.
  • Chromatography : Flash silica gel chromatography (hexane:EtOAc = 4:1).
  • Crystallization : Limited utility due to low melting point (−30°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in large-scale or stereoselective syntheses?

Use response surface methodology (RSM) to model variables:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for rate enhancement.
  • Solvent Effects : Compare polarity (e.g., toluene vs. acetonitrile) on reaction kinetics.
  • In Situ Monitoring : Employ Raman spectroscopy to track reagent consumption .

Q. What strategies resolve contradictions in reported acylation efficiencies with this compound?

Conflicting data may arise from:

  • Impurity Profiles : Compare batch-to-batch purity via LC-MS.
  • Kinetic vs. Thermodynamic Control : Vary temperature (0°C vs. 25°C) to isolate intermediates.
  • Statistical Analysis : Apply ANOVA to assess reproducibility across labs .

Q. What experimental approaches elucidate this compound’s decomposition pathways under ambient conditions?

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures.
  • Mass Spectrometry : Detect volatile byproducts (e.g., HCl, CO).
  • Computational Modeling : DFT studies to predict hydrolysis activation energies .

Q. How can computational chemistry enhance the design of this compound derivatives with improved reactivity?

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility.
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with acylation rates.
  • Docking Studies : Explore enzyme-binding efficiencies for biocatalytic applications .

Q. What interdisciplinary methodologies integrate this compound into polymer or pharmaceutical research?

  • Polymer Chemistry : Synthesize polyglycolic acid (PGA) via ring-opening polymerization of glycolide (derived from this compound).
  • Drug Conjugation : Use this compound to modify biologics (e.g., PEGylation) for enhanced pharmacokinetics.
  • Toxicity Screening : Assess cytotoxicity in HepG2 cells to validate biomedical safety .

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